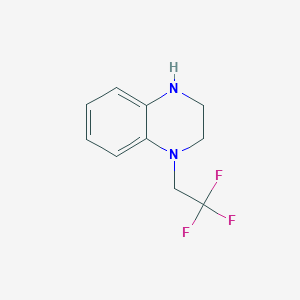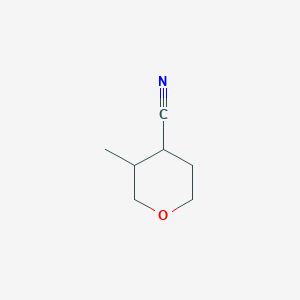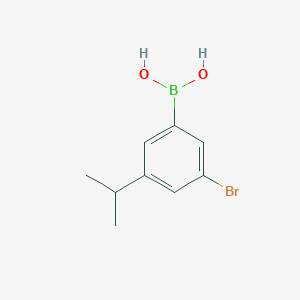
1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is an organic compound characterized by the presence of a trifluoroethyl group attached to a tetrahydroquinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with a trifluoroethylating agent. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate, under reflux conditions . The reaction proceeds through nucleophilic substitution, where the trifluoroethyl group is introduced to the nitrogen atom of the tetrahydroquinoxaline ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Sodium azide, thiols, under reflux or room temperature conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Partially or fully reduced tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to oxidative stress and cellular signaling .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group attached to an amine, used in similar applications but with different reactivity.
2,2,2-Trifluoroethanol: Another related compound, used as a solvent and reagent in organic synthesis.
Trifluoromethylated indoles: Compounds with a trifluoromethyl group attached to an indole ring, used in medicinal chemistry for their unique biological activities.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,2,3,4-tetrahydroquinoxaline is unique due to its combination of a tetrahydroquinoxaline ring and a trifluoroethyl group, which imparts distinct chemical and physical properties.
Propriétés
IUPAC Name |
4-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2/c11-10(12,13)7-15-6-5-14-8-3-1-2-4-9(8)15/h1-4,14H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBTZOXDQGVLSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1374428.png)








![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride](/img/structure/B1374445.png)

![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)

